molecular formula C18H30ClNO B1397555 4-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride CAS No. 1219982-16-7

4-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride

Cat. No.: B1397555
CAS No.: 1219982-16-7
M. Wt: 311.9 g/mol
InChI Key: UJEWKHLXEZKSNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride is a chemical compound with the molecular formula C18H30ClNO. It is known for its unique structure, which includes a piperidine ring substituted with a phenoxyethyl group and a tert-pentyl group. This compound is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 4-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride typically involves several steps. One common synthetic route includes the reaction of 4-(tert-pentyl)phenol with 2-chloroethylpiperidine in the presence of a base to form the intermediate compound. This intermediate is then treated with hydrochloric acid to yield the final product, this compound.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. Reaction conditions such as temperature, pressure, and the use of catalysts can be adjusted to improve yield and purity.

Chemical Reactions Analysis

4-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxyethyl group can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 4-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride include:

  • 4-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride
  • 4-{2-[4-(tert-Amyl)phenoxy]ethyl}piperidine hydrochloride
  • 4-{2-[4-(tert-Hexyl)phenoxy]ethyl}piperidine hydrochloride

These compounds share similar structures but differ in the size and nature of the alkyl group attached to the phenoxy ring. The uniqueness of this compound lies in its specific tert-pentyl group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

4-[2-[4-(2-methylbutan-2-yl)phenoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO.ClH/c1-4-18(2,3)16-5-7-17(8-6-16)20-14-11-15-9-12-19-13-10-15;/h5-8,15,19H,4,9-14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEWKHLXEZKSNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
4-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride
Reactant of Route 6
4-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.